molecular formula C5H4F7I B1348237 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane CAS No. 99324-96-6

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane

Cat. No.: B1348237
CAS No.: 99324-96-6
M. Wt: 323.98 g/mol
InChI Key: NRVDKMYDLZBFEH-UHFFFAOYSA-N
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Description

“1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane” is a chemical compound with the molecular formula C5H4F7I . It has a molecular weight of 323.98 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The compound has a total of 16 bonds, including 12 non-H bonds and 1 rotatable bond . The InChI code for this compound is InChI=1S/C5H4F7I/c6-3(1-2-13,4(7,8)9)5(10,11)12/h1-2H2 .


Physical and Chemical Properties Analysis

This compound has a boiling point of 110°C and a density of 1.96 . It has a computed XLogP3-AA value of 4.1 , which is a measure of its lipophilicity. It has no hydrogen bond donors and 7 hydrogen bond acceptors .

Scientific Research Applications

Solub

ility and Diffusivity in Ionic Liquids1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane, as part of the hydrofluorocarbon group, has been studied for its solubility and diffusivity in room-temperature ionic liquids. Research by Shiflett and Yokozeki (2006) demonstrated the absorption measurements of various hydrofluorocarbons in ionic liquids, providing insights into their solubility and diffusivity properties under various isothermal conditions. This study contributes to understanding the interactions between hydrofluorocarbons and ionic liquids, which is crucial for applications in chemical processes and environmental technology (Shiflett & Yokozeki, 2006).

Hydrocarbon Solubility Estimation

The solubility of hydrofluorocarbons, including this compound, in various solvents is a critical parameter for many chemical processes. Puy et al. (1994) developed a new solubility parameter for hydrofluorocarbons to predict their solvency for hydrocarbons at 25°C. This research is instrumental in selecting appropriate solvents for industrial processes involving hydrofluorocarbons (Puy et al., 1994).

Alkylation Catalyst

In a study on the alkylation of iso-butane with 1-butene, Cui et al. (2013) highlighted the enhancement ofefficiency through the use of triflic acid coupled with protic ammonium-based ionic liquids. This research is relevant as it shows how the addition of these ionic liquids can improve the alkylation reaction, which is a crucial process in the production of high-octane fuels. The study provides insights into optimizing catalyst systems for industrial applications involving similar chemical structures to this compound (Cui et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been analyzed in studies like that of Al-Ajdah et al. (1980), who used gas-phase electron diffraction to study the molecular structure of 1,1,1,2-tetrafluoroethane. Understanding the molecular structure is vital for applications in materials science, pharmaceuticals, and chemical synthesis. This research provides foundational knowledge for manipulating and applying such compounds in various scientific fields (Al-Ajdah et al., 1980).

Properties

IUPAC Name

1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F7I/c6-3(1-2-13,4(7,8)9)5(10,11)12/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVDKMYDLZBFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348047
Record name 2-(2-Iodoethyl)perfluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99324-96-6
Record name 2-(2-Iodoethyl)perfluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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